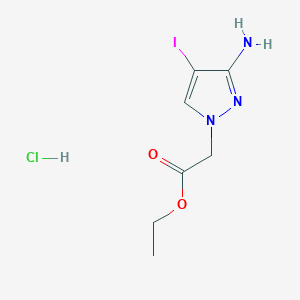
ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate: is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the 3-position and an iodine atom at the 4-position The ethyl ester group is attached to the pyrazole ring through an acetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and 1,3-diketones or enaminones. For example, a reaction between ethyl acetoacetate and hydrazine hydrate can form the pyrazole ring.
Amination: The amino group can be introduced at the 3-position through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or nitroso derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated products or hydrogen-substituted derivatives.
Substitution: Thiolated, aminated, or alkoxylated derivatives.
Scientific Research Applications
Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and iodine substituents can influence the compound’s binding affinity and specificity, while the ester group can affect its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
Ethyl (3-amino-1H-pyrazol-1-yl)acetate: Lacks the iodine substituent, which may result in different reactivity and biological activity.
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate: Lacks the amino group, affecting its potential interactions with biological targets.
Ethyl (3-amino-4-bromo-1H-pyrazol-1-yl)acetate: Contains a bromine atom instead of iodine, which can influence its chemical reactivity and biological properties.
The presence of both the amino and iodine groups in this compound makes it unique, offering a combination of reactivity and potential biological activity that may not be present in other similar compounds.
Properties
Molecular Formula |
C7H11ClIN3O2 |
|---|---|
Molecular Weight |
331.54 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-iodopyrazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H10IN3O2.ClH/c1-2-13-6(12)4-11-3-5(8)7(9)10-11;/h3H,2,4H2,1H3,(H2,9,10);1H |
InChI Key |
GELMHFGHGXPYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)N)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















